molecular formula C6H5N3O5 B079750 1-Methyl-3,5-dinitro-1H-pyridin-2-one CAS No. 14150-94-8

1-Methyl-3,5-dinitro-1H-pyridin-2-one

Cat. No.: B079750
CAS No.: 14150-94-8
M. Wt: 199.12 g/mol
InChI Key: QARVELJVEBLWGK-UHFFFAOYSA-N
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Description

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H5N3O5 and a molecular weight of 199.12 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with nitro groups at the 3 and 5 positions and a methyl group at the 1 position. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one typically involves multiple steps starting from pyridine. The general synthetic route includes:

Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3,5-dinitro-1H-pyridin-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

1-Methyl-3,5-dinitro-1H-pyridin-2-one can be compared with other nitro-substituted pyridines and pyridones:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1-methyl-3,5-dinitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVELJVEBLWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394381
Record name 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14150-94-8
Record name 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3,5-dinitro-1H-pyridin-2-one
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